(+)-O-Desmethylvenlafaxine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (+)-O-Desmethylvenlafaxine is characterized by a multi-step process that begins with 2-(4-hydroxyphenyl) acetic acid as the starting material. The process involves etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions, yielding O-desmethylvenlafaxine succinate. Notably, this synthesis route is recognized for its simplicity, economic viability, and mild reaction conditions, making it suitable for industrial scale-up. The avoidance of more hazardous reagents like dimethylamine and lithium aluminum hydride in favor of safer alternatives contributes to the process's attractiveness from a green chemistry perspective (Li, 2012).

Molecular Structure Analysis

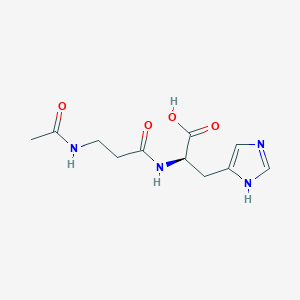

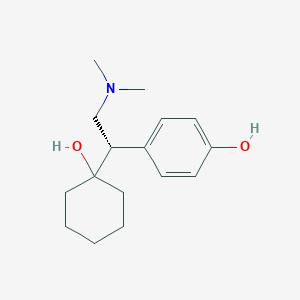

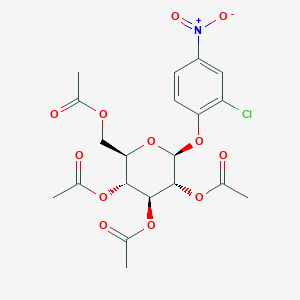

The molecular structure of (+)-O-Desmethylvenlafaxine succinate has been elucidated using advanced spectroscopic techniques such as 1H-NMR and MS, providing detailed insights into its molecular constitution. The structure reveals the presence of a phenethylamine core, which is a common feature among compounds with antidepressant activity. This structural attribute is integral to its mechanism of action, facilitating its interaction with neurotransmitter transporters (Venu et al., 2008).

Chemical Reactions and Properties

(+)-O-Desmethylvenlafaxine engages in various chemical reactions that underscore its reactivity and interaction with biological systems. For instance, its transformation under advanced oxidation conditions has been studied to understand its environmental fate and transformation products. This analysis is crucial for assessing the compound's stability and potential environmental impact, especially considering its widespread use and subsequent presence in water systems (García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of (+)-O-Desmethylvenlafaxine, such as solubility and dissolution rates, play a pivotal role in its pharmacokinetics and pharmacodynamics. These attributes affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, thereby influencing its efficacy and safety as a therapeutic agent. Studies focusing on these aspects help in the formulation of both immediate and extended-release pharmaceutical preparations, ensuring optimal bioavailability and therapeutic outcomes (Franek et al., 2015).

Chemical Properties Analysis

The chemical properties of (+)-O-Desmethylvenlafaxine, including its reactivity, stereochemistry, and interaction with other molecules, are fundamental to its pharmacological effects. The compound's ability to inhibit serotonin and norepinephrine reuptake is intricately linked to its chemical structure, specifically the configuration of its stereocenters and the nature of its functional groups. Understanding these chemical properties is essential for designing analogs with improved pharmacological profiles or reduced side effects (Deecher et al., 2006).

Eigenschaften

IUPAC Name |

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-O-Desmethylvenlafaxine | |

CAS RN |

142761-12-4 | |

| Record name | O-Desmethylvenlafaxine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (+)-O-Desmethylvenlafaxine, like its parent drug venlafaxine, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, ]. This means it increases the levels of both serotonin and norepinephrine in the synaptic cleft, the space between neurons, by inhibiting their reuptake by presynaptic neurons. This enhanced neurotransmitter availability is believed to contribute to its antidepressant effects.

A: While (+)-O-Desmethylvenlafaxine primarily acts on serotonin and norepinephrine transporters, research indicates that it has a weaker affinity for dopamine transporters compared to its effects on serotonin and norepinephrine reuptake []. The clinical significance of this interaction, if any, requires further investigation.

A: (+)-O-Desmethylvenlafaxine is primarily metabolized via N-demethylation, mainly facilitated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 [, ]. This metabolic pathway can be influenced by factors like genetic variations in CYP2D6 activity and co-administration of drugs that inhibit or induce CYP2D6.

A: CYP2D6 exhibits significant genetic polymorphism, resulting in interindividual variability in enzyme activity. Individuals classified as poor metabolizers (PMs) of CYP2D6 may exhibit higher plasma concentrations of venlafaxine and lower levels of ODV []. Conversely, ultrarapid metabolizers (UMs) may display lower venlafaxine and higher ODV concentrations [].

A: Studies have observed gender-related differences in the pharmacokinetics of venlafaxine and ODV. Research indicates that women tend to have higher plasma concentrations of both venlafaxine and ODV compared to men, even after adjusting for body weight differences [, ]. These variations highlight the importance of considering sex as a factor in venlafaxine dosing and therapeutic drug monitoring.

A: Yes, research suggests that BMI can influence the pharmacokinetics of venlafaxine and ODV. One study found a negative association between BMI and the dose-corrected serum concentrations of ODV, indicating that obese patients might require higher doses of venlafaxine to achieve similar serum concentrations as individuals with lower BMIs [].

A: Age is an important factor influencing the pharmacokinetics of venlafaxine and ODV. Studies have reported that elderly patients tend to have higher plasma concentrations of both compounds compared to younger individuals, even with dose adjustments [, ]. This suggests a potential age-related decline in drug clearance, emphasizing the need for careful dose titration in older adults.

A: Since (+)-O-Desmethylvenlafaxine is primarily metabolized by CYP2D6, co-administration with medications that inhibit CYP2D6 can elevate ODV plasma concentrations []. Notably, concurrent use with strong CYP2D6 inhibitors, such as paroxetine or fluoxetine, may necessitate dose adjustments to mitigate the risk of adverse effects.

A: The considerable interindividual variability in (+)-O-Desmethylvenlafaxine plasma concentrations due to factors like CYP2D6 polymorphism, age, sex, and drug interactions highlights the importance of therapeutic drug monitoring (TDM) [, ]. TDM can aid clinicians in optimizing venlafaxine doses, minimizing the risk of adverse effects, and enhancing treatment efficacy.

A: Several analytical techniques are available to quantify (+)-O-Desmethylvenlafaxine in biological matrices, such as plasma or serum. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection [, ], fluorescence detection [], and tandem mass spectrometry (MS/MS) [, , , , ], is commonly used for this purpose.

A: Yes, (+)-O-Desmethylvenlafaxine, along with other antidepressants like venlafaxine and carbamazepine, has been detected in various environmental compartments, including wastewater, surface water, and even drinking water [, ]. These findings raise concerns about the potential ecological impact of pharmaceutical residues in the environment and the need for effective wastewater treatment strategies to mitigate such risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)